Product packaging for Gadolinium gallium trioxide(Cat. No.:CAS No. 12063-81-9)

Gadolinium gallium trioxide

Cat. No.: B082400
CAS No.: 12063-81-9
M. Wt: 275 g/mol
InChI Key: ZPDRQAVGXHVGTB-UHFFFAOYSA-N
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Description

Gadolinium Gallium Trioxide (GaGdO3) is an inorganic compound with the formula GaGdO3 and a molecular weight of 274.97 g/mol . This mixed-metal oxide combines the properties of its constituent elements, gadolinium and gallium, making it a valuable material for advanced research applications, particularly in the fields of solid-state physics and materials science . A primary area of research for this compound is in solid-state chemistry and the development of novel electronic materials. The compound is closely related to Gadolinium Gallium Garnet (Gd3Ga5O12), a well-known crystalline solid used as a substrate in semiconductor technology and photo-optic applications . Researchers value GaGdO3 for its potential in exploring wide-bandgap semiconductors, which are critical for next-generation power electronics, deep-UV photodetectors, and high-temperature semiconductor devices . The unique properties of this compound are derived from its components. Gallium(III) oxide is a recognized ultra-wide-bandgap semiconductor , while gadolinium(III) oxide is a basic oxide that can be readily doped with rare-earth ions for photonic applications and serves as a host material for solid-state lasers . This synergy makes this compound a compound of significant interest for investigating new functional materials for lasers, phosphors, and luminescent materials . This product is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GaGdO3 B082400 Gadolinium gallium trioxide CAS No. 12063-81-9

Properties

IUPAC Name

gallium;gadolinium(3+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Ga.Gd.3O/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDRQAVGXHVGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Ga+3].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaGdO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923503
Record name Gadolinium gallium oxide (1/1/3)
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Molecular Weight

275.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12024-36-1, 12063-81-9
Record name Gadolinium gallium oxide (Gd3Ga5O12)
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Record name Gadolinium gallium trioxide
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Record name Gadolinium gallium oxide (1/1/3)
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Record name Gadolinium gallium trioxide
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Advanced Characterization and Structural Analysis of Gadolinium Gallium Trioxide

X-ray Diffraction (XRD) and Rietveld Refinement for Phase Identification and Structural Analysis

X-ray diffraction (XRD) is a primary and non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure. For complex structures like gadolinium gallium trioxide, Rietveld refinement of the XRD data is a powerful method for extracting detailed structural information, including lattice parameters, atomic positions, and phase compositions. scielo.org.co

Gallium oxide (Ga2O3) can exist in several polymorphic forms, including α, β, γ, δ, ε, and κ phases, each with distinct crystal structures and properties. rsc.orgarxiv.orgscispace.com The β-phase is the most thermodynamically stable. nih.govcore.ac.uk The formation of these polymorphs is highly dependent on the synthesis conditions such as temperature and pressure. core.ac.uk

In the context of the this compound system, particularly during the synthesis of Gd3Ga5O12, the phase of the gallium oxide precursor can influence the reaction kinetics and the final garnet phase formation. The solid-state reaction to form the garnet phase typically occurs at elevated temperatures. researchgate.net The transformation of amorphous gallium oxide precursors to crystalline phases, such as a mixture of α-GaOOH and β-Ga2O3 at intermediate temperatures, and fully to the β-Ga2O3 phase at higher temperatures (800–900 °C), is a critical step in the synthesis of gadolinium-based gallium garnets. nih.gov The presence of different Ga2O3 polymorphs can affect the homogeneity and purity of the final Gd3Ga5O12 product. For instance, in the Gd2O3-Ga2O3 system, besides the stable garnet phase, other intermediate compounds might form depending on the stoichiometry and thermal history. researchgate.net

Furthermore, ion implantation into β-Ga2O3 can induce a polymorphic transformation to the γ-phase, which has the highest energy among the Ga2O3 polymorphs, suggesting a kinetically limited process. researchgate.net Understanding these transformations is crucial for controlling the properties of Ga2O3-based materials and by extension, complex oxides like this compound.

The precise determination of lattice parameters is essential for understanding the structural integrity and strain state of this compound. For the cubic garnet structure of Gd3Ga5O12, the single lattice parameter 'a' defines the size of the unit cell. For the orthorhombic perovskite structure of GdGaO3, three lattice parameters (a, b, c) are required.

Various studies have reported the lattice parameters for Gd3Ga5O12, which can be influenced by factors such as doping and stoichiometry. For instance, the volatilization of gallium during crystal growth can lead to Ga vacancies being occupied by larger Gd3+ ions, causing an increase in the lattice parameter along the growth direction. researchgate.netepa.gov

Lattice Parameters of this compound Compounds
CompoundCrystal SystemSpace GroupLattice Parameter 'a' (Å)Lattice Parameter 'b' (Å)Lattice Parameter 'c' (Å)Reference
Gd3Ga5O12 (GGG)CubicIa-3d12.379-- researching.cn
Gd3Ga5O12 (GGG)CubicIa-3d12.382-- crystal-gmbh.com
Gd3Ga5O12 (GGG)CubicIa-3d12.37-- msesupplies.com
Gd3Ga5O12 (GGG)CubicIa-3d10.870-- materialsproject.org

Electron Microscopy Techniques for Nanoscale Structural Characterization

Electron microscopy techniques are indispensable for the nanoscale characterization of materials, providing direct visualization of the microstructure, morphology, and crystal defects.

Transmission Electron Microscopy (TEM) and its high-resolution variant (HREM) are powerful tools for imaging the atomic structure of materials. wikipedia.orgresearchgate.net These techniques can reveal the arrangement of atoms in the crystal lattice and provide detailed information about crystal defects such as dislocations and stacking faults. d-nb.infoeag.com In the study of this compound, TEM can be used to assess the crystalline quality of single crystals and thin films, and to identify and characterize any existing defects that could influence the material's optical and magnetic properties. mdpi.com High-resolution imaging allows for the direct observation of the crystal lattice, enabling the study of local structural variations at interfaces and defects. wiley.com

Scanning Electron Microscopy (SEM) is a versatile technique for examining the surface morphology and topography of materials. researchgate.netredalyc.org In the context of this compound, SEM is used to analyze the surface of single crystals, thin films, and sintered ceramic samples. For example, in a study of the {111} surface of GGG single crystals, SEM was used to observe the faceted morphology that developed after heat treatment in air at 1575°C. oup.com This information is crucial for understanding surface reconstruction and its impact on the performance of GGG as a substrate for epitaxial film growth. SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), can also provide information about the elemental composition and distribution on the sample surface. scielo.org.co

In situ TEM annealing allows for the real-time observation of structural and phase transformations in materials at elevated temperatures. researchgate.netuky.edu While direct in situ TEM heating studies on Gd3Ga5O12 are not widely reported, the technique has been successfully applied to other complex oxides and perovskites to observe dynamic processes such as crystallization, grain growth, and phase transitions. cam.ac.ukacs.orgnih.govoaepublish.comuu.nlresearchgate.net

For instance, in situ heating of amorphous oxide nanoparticles within a TEM can reveal the crystallization process and the formation of different phases as a function of temperature. acs.org In perovskite materials, in situ TEM has been used to observe heat-induced degradation and phase transitions. cam.ac.ukoaepublish.com These studies provide a framework for how in situ TEM annealing could be applied to investigate the thermal stability and phase transformations of this compound. Potential studies could involve observing the transformation between the perovskite and garnet phases or the decomposition of the material at very high temperatures, providing valuable insights into its high-temperature behavior and processing.

Elemental and Chemical State Analysis

Advanced analytical techniques are indispensable for a thorough understanding of the elemental composition and chemical states within this compound (Gd₃Ga₅O₁₂), a material with significant applications in optical and magnetic devices. Techniques such as X-ray Photoelectron Spectroscopy (XPS) provide critical insights into the surface chemistry and valence states of the constituent elements. Complementarily, Energy-Dispersive X-ray Spectroscopy (EDX) and Secondary Ion Mass Spectrometry (SIMS) offer powerful capabilities for mapping the spatial distribution of elements, which is crucial for assessing material homogeneity and identifying potential impurities or defects.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Valence State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound (GGG), XPS is employed to analyze the core-level spectra of gadolinium (Gd), gallium (Ga), and oxygen (O), providing valuable information about their oxidation states and the surface chemistry of the garnet.

The binding energies of the core electrons are characteristic of each element and their chemical environment. For this compound, the expected chemical state for gadolinium is Gd³⁺, for gallium is Ga³⁺, and for oxygen is O²⁻. Deviations in the measured binding energies from standard values can indicate the presence of different oxidation states, surface contaminants, or defects.

High-resolution XPS spectra of the Gd 3d, Ga 2p, and O 1s regions are of particular interest. The Gd 3d spectrum is expected to show a spin-orbit doublet (3d₅/₂ and 3d₃/₂). Similarly, the Ga 2p region also exhibits a spin-orbit doublet (2p₃/₂ and 2p₁/₂). The O 1s spectrum can provide insights into the lattice oxygen as well as the presence of hydroxyl groups or other oxygen-containing species on the surface.

ElementCore LevelReported Binding Energy (eV)Expected Valence State
Gadolinium (Gd)3d₅/₂~1186 - 1188+3
Gallium (Ga)2p₃/₂~1118+3
Oxygen (O)1s~530 - 532-2

This table presents typical binding energy ranges for the core levels of elements in this compound, as reported in scientific literature. The exact values can vary slightly depending on the specific experimental conditions and surface chemistry.

Analysis of these XPS spectra allows for the confirmation of the stoichiometry and purity of the GGG surface. For instance, the presence of additional components in the O 1s spectrum could indicate surface hydroxylation or carbonate formation due to exposure to the ambient environment. Furthermore, subtle shifts in the binding energies of the Gd and Ga peaks can be correlated with changes in the local coordination and bonding environment, which are critical for understanding the material's properties.

Energy-Dispersive X-ray Spectroscopy (EDX) and Secondary Ion Mass Spectrometry (SIMS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. researchgate.net It relies on the interaction of an electron beam with a sample, which results in the emission of characteristic X-rays. researchgate.net Each element has a unique atomic structure and therefore a unique set of peaks on its X-ray spectrum. researchgate.net EDX can be used to generate elemental maps, which visualize the spatial distribution of the constituent elements over a selected area of the sample. rsc.org

In the analysis of this compound, EDX is a valuable tool for confirming the elemental composition and assessing the homogeneity of the material. Studies on nanocrystalline GGG powders have utilized EDX to determine the atomic percentages of gadolinium and gallium. For instance, experimental EDX results for a commercial GGG sample showed 61 ± 1 at.% for Ga and 39 ± 1 at.% for Gd, resulting in a Ga/Gd ratio of 1.56 ± 0.03, which is close to the ideal stoichiometric ratio of 1.67. researchgate.net

ElementIdeal Atomic %Experimental Atomic %
Gadolinium (Gd)1539 ± 1
Gallium (Ga)2561 ± 1
Oxygen (O)60-

This table compares the ideal atomic percentages of Gadolinium and Gallium in Gd₃Ga₅O₁₂ with experimental values obtained from EDX analysis of a commercial sample. researchgate.net The experimental values for oxygen are often not reported with the same accuracy due to the low energy of its characteristic X-rays.

Secondary Ion Mass Spectrometry (SIMS) is another powerful technique for surface analysis and elemental mapping, offering extremely high sensitivity (down to parts per billion). researchgate.net SIMS operates by bombarding the sample surface with a primary ion beam, which causes the ejection of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer to determine the elemental and isotopic composition of the surface. thermofisher.com

SIMS is particularly well-suited for depth profiling, which provides information on the variation of elemental composition with depth below the surface. thermofisher.com This is crucial for analyzing thin films and interfaces. In the context of GGG, SIMS can be used to create detailed 2D and 3D elemental maps of Gd, Ga, and O, revealing any spatial variations in composition or the presence of trace impurities. While specific SIMS elemental mapping studies on Gd₃Ga₅O₁₂ are not extensively detailed in the provided context, the technique's capabilities make it an invaluable tool for quality control and for understanding the effects of processing on the material's composition.

Spectroscopic Characterization of Crystalline and Electronic Structures

The crystalline and electronic structures of this compound are fundamental to its optical and magnetic properties. Spectroscopic techniques that probe these characteristics are therefore essential for a comprehensive understanding of the material. Terahertz Time-Domain Spectroscopy (THz-TDS) is a powerful tool for investigating low-frequency lattice vibrations (phonons), which are intimately linked to the crystal structure and thermal properties. For determining the electronic band structure, particularly the band gap, Reflection Electron Energy Loss Spectroscopy (REELS) offers a direct measurement method.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Phonon Studies

Terahertz Time-Domain Spectroscopy (THz-TDS) is a spectroscopic technique that utilizes short pulses of terahertz radiation to probe the properties of materials in the far-infrared region of the electromagnetic spectrum. It is particularly sensitive to low-frequency vibrational modes in crystalline solids, known as phonons. caltech.edu The study of these phonon modes in this compound provides critical information about its crystal lattice dynamics, dielectric properties, and thermal behavior.

Research on GGG and substituted GGG (SGGG) using THz-TDS has identified several transverse optical (TO) phonon modes. materialsproject.orgoptica.orgresearchgate.net Due to high absorption in certain frequency ranges, not all expected phonon modes are always observable. materialsproject.orgresearchgate.net However, the lowest frequency TO1 phonon and the TO4 phonon have been consistently identified and studied. materialsproject.orgresearchgate.net

In a study on substituted gadolinium gallium garnet, the TO1 phonon was observed at 2.5 THz at room temperature. optica.org Another investigation on pure GGG identified the TO1 and TO4 phonons at 2.58 THz and 4.35 THz, respectively. materialsproject.orgresearchgate.net The TO1 phonon in GGG is understood to originate from the vibration mode of the Gd atoms. optica.org

The temperature dependence of these phonon modes has also been investigated. As the temperature increases, the phonon frequencies exhibit a slight shift to lower frequencies (a redshift), and the damping parameters generally increase. materialsproject.orgoptica.orgresearchgate.net This behavior is attributed to thermal expansion of the crystal lattice and phonon anharmonicity. materialsproject.org

Phonon ModeFrequency at Room Temperature (THz)Temperature Dependence of Frequency
TO12.5 - 2.58Decreases with increasing temperature
TO44.35Decreases with increasing temperature

This table summarizes the observed transverse optical (TO) phonon modes in this compound at room temperature and their general behavior with changing temperature, as determined by THz-TDS studies. materialsproject.orgoptica.orgresearchgate.net

Understanding the phonon behavior in GGG is crucial for its application in devices, as these lattice vibrations can affect thermal conductivity and interact with light, influencing the material's optical properties in the terahertz range.

Reflection Electron Energy Loss Spectroscopy (REELS) for Band Gap Determination

Reflection Electron Energy Loss Spectroscopy (REELS) is a surface-sensitive technique that probes the electronic structure of materials. fraunhofer.de It involves directing a monoenergetic beam of low-energy electrons (typically 0.5-2.5 kV) onto a sample surface and analyzing the energy of the reflected electrons. fraunhofer.de Some of the incident electrons lose a discrete amount of energy as they interact with the material, exciting electronic transitions such as interband transitions. The onset of the energy loss spectrum due to electron-hole excitations corresponds to the band gap energy (Eg) of the material. eag.com

REELS is particularly well-suited for measuring the band gap of wide-band-gap insulators like this compound, where techniques like UV-Vis spectroscopy can sometimes be limited by the available wavelength range. fraunhofer.de The technique offers the advantage of not requiring optically transparent samples.

The REELS spectrum of GGG would be expected to show a sharp increase in intensity at an energy loss corresponding to its band gap. By analyzing the onset of this increase, a precise value for the band gap can be determined. This experimental value would be crucial for validating theoretical models and for the design of optical devices operating in the deep-UV range. Given that REELS can provide electronic information for materials with Eg > 3 eV, it is an ideal candidate for the characterization of GGG. fraunhofer.de

Theoretical and Computational Studies of Gadolinium Gallium Trioxide Systems

Density Functional Theory (DFT) for Electronic Structure and Property Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and related properties of gadolinium gallium trioxide. By solving the Kohn-Sham equations, DFT provides insights into the ground-state electronic density, from which various material properties can be derived.

Computational modeling of gadolinium-oxide and related clusters provides fundamental insights into the local coordination and bonding environments that govern the properties of the bulk material. Studies on gadolinium-decorated graphene oxide have shown that gadolinium ions (Gd³⁺) can strongly coordinate with oxygen-containing functional groups, such as epoxy and carbonyl groups. nih.gov This interaction involves a significant electron transfer, highlighting the stability of Gd-O bonds. nih.gov

In more general studies of oxide clusters, it has been found that their stability is not only dictated by closed geometric and electronic shells but also by magnetic interactions. aps.org First-principles calculations on scandium clusters, which are electronically similar to gallium in some respects, have demonstrated that the ground-state structures are typically closed, compact arrangements, with specific atom numbers exhibiting enhanced stability. aps.org While specific studies on gadolinium-gallium-oxide clusters are less common, these findings suggest that the stability and electronic structure of such clusters in this compound are governed by a complex interplay of ionic bonding, covalent interactions, and magnetic coupling.

While direct application of the DFT + A – 1/2 approach to this compound polymorphs is not extensively documented in readily available literature, its use in analogous oxide systems like gallium oxide (Ga₂O₃) and indium oxide (In₂O₃) demonstrates its potential for accurately predicting electronic and optical properties. aps.org The DFT + A – 1/2 method is a computationally efficient approach that provides a more accurate description of band gaps and interband energies compared to standard DFT approximations, which are known to underestimate these values. aps.org

This method would be particularly valuable for studying different polymorphs of this compound, should they be synthesized, as it can accurately capture the variations in electronic structure arising from different crystal symmetries and coordination environments. For Ga₂O₃ and In₂O₃, the DFT + A – 1/2 method has been successfully used to predict fundamental gaps, dielectric spectra, and effective band masses, even for complex unit cells containing a large number of atoms. aps.org This suggests that the approach would be well-suited to unravel the electronic and optical characteristics of various potential this compound polymorphs.

First-principles calculations, primarily based on DFT, have been instrumental in determining the band structure and density of states (DOS) of gadolinium gallium garnet (GGG). These calculations reveal the distribution of electronic states and provide a theoretical basis for understanding its insulating nature and optical properties.

The calculated electronic band structure of GGG typically shows a wide band gap, consistent with its transparent nature. The valence band is primarily composed of O 2p orbitals, while the conduction band is formed by a hybridization of Ga 4s, Ga 4p, and Gd 5d orbitals. The highly localized Gd 4f electrons form narrow bands within the band gap.

Table 1: Calculated Electronic Properties of Gadolinium Gallium Garnet (GGG) from First-Principles

PropertyCalculated ValueMethodReference
Lattice Constant~12.51 ÅDFT aps.org
Bulk Modulus169(15) GPaDFT researchgate.net
Band GapWide, insulatingDFT aps.org

Note: Specific band gap values can vary depending on the functional used in the DFT calculation.

The density of states provides a more detailed picture of the orbital contributions to the electronic structure. The sharp peaks in the DOS corresponding to the Gd 4f states are a characteristic feature. These states are largely responsible for the magnetic properties of the material but have a lesser role in its optical properties in the visible spectrum. First-principles calculations provide a foundational understanding of the electronic landscape of this compound, which is essential for interpreting experimental spectroscopic data and predicting its behavior in various applications. researchgate.netu-tokyo.ac.jp

Computational Investigations of Magnetic Properties and Exchange Interactions

The magnetic properties of this compound are a primary focus of computational studies due to its status as a model frustrated magnet. These investigations provide insights into the nature of magnetic ordering, exchange interactions, and the behavior of magnetic moments.

Gadolinium gallium garnet is a geometrically frustrated antiferromagnet. The Gd³⁺ ions form a network of corner-sharing triangles, which prevents the simultaneous satisfaction of all antiferromagnetic interactions between neighboring spins. warwick.ac.uk This frustration leads to a highly degenerate ground state and suppresses long-range magnetic order down to very low temperatures. researchgate.netwarwick.ac.uk

Computational studies, including classical Monte Carlo simulations and spin wave theory, have been employed to predict the magnetic behavior of GGG. These studies have shown that in the absence of an external magnetic field, the system remains in a spin-liquid-like state with only short-range magnetic order. warwick.ac.uk However, the application of a sufficiently strong magnetic field can induce long-range antiferromagnetic order. aps.orgwarwick.ac.ukarxiv.org

Predictive models have been developed to map out the complex magnetic phase diagram of GGG as a function of temperature and applied magnetic field. arxiv.org These models consider both exchange and dipolar interactions to accurately describe the observed magnetic structures. The competition between these interactions is a key factor in the emergence of the various magnetic phases.

Table 2: Predicted Magnetic Properties of Gadolinium Gallium Garnet (GGG)

PropertyObservation/PredictionMethodReference
Magnetic Ground State (Zero Field)Short-range order (Spin liquid)Neutron Diffraction, Monte Carlo warwick.ac.uk
Field-Induced OrderingLong-range antiferromagnetic orderSpecific Heat, Magnetic Susceptibility aps.org
Critical Field for Ordering~1 TNeutron Diffraction arxiv.org
Magnetic Structure in FieldCommensurate and incommensurate antiferromagnetic peaksNeutron Diffraction arxiv.org

These predictive studies are crucial for understanding the fundamental physics of magnetic frustration and for designing materials with tailored magnetic responses.

Theoretical analyses of the magnetic moments and electronic spin configurations in this compound are essential for a complete understanding of its magnetic behavior. The Gd³⁺ ion has a half-filled 4f shell (4f⁷), resulting in a large spin magnetic moment and a negligible orbital magnetic moment (L=0), making it a good approximation of a Heisenberg spin system. georgewhanson.com

First-principles calculations are used to determine the magnitude and orientation of the magnetic moments on the Gd³⁺ ions under different conditions. nih.gov In the high-field induced ordered phase, the spins are not fully aligned with the external field but exhibit a slight canting due to the interplay of the external field, exchange interactions, and dipolar forces. nih.gov

The electronic spin configuration of the Gd³⁺ ions is characterized by seven unpaired electrons with parallel spins, leading to a high-spin state (S=7/2). georgewhanson.com Computational studies can map the spin density distribution around the Gd ions and visualize the nature of the magnetic coupling with neighboring ions. This information is critical for understanding the exchange pathways and the origin of the magnetic frustration in the garnet lattice. The analysis of electronic spin configurations provides a microscopic picture that complements the macroscopic magnetic measurements and phenomenological models.

Computational Fluid Dynamics and Growth Mechanism Simulations

Computational Fluid Dynamics (CFD) serves as an essential tool for understanding, developing, and optimizing the complex processes involved in crystal growth, such as the Czochralski (Cz) method used for producing large, high-quality Gadolinium Gallium Garnet (GGG) single crystals. semnan.ac.ir Numerical modeling provides a cost-effective and insightful alternative to extensive experimental trials, which are often expensive and time-consuming due to high temperatures and purity requirements. semnan.ac.ir The primary goal of these simulations is to gain detailed knowledge of the transport phenomena within the growth furnace to control and optimize the process for improved crystal quality. semnan.ac.iruclouvain.be

Simulations of the Czochralski process for garnet crystals focus on a complex interplay of different physical phenomena. A crucial aspect is the analysis of heat transfer, which includes conduction, convection, and radiation within the furnace, melt, and the growing crystal. researchgate.net Equally important is the modeling of fluid flow within the molten GGG. This melt flow is typically governed by a combination of:

Buoyancy-driven convection (natural convection): Arising from temperature gradients within the melt.

Forced convection: Driven by the rotation of the crystal and the crucible. aps.org

Marangoni flow: Surface tension-driven flow at the melt's free surface. aps.org

By modeling these transport phenomena, researchers can predict and analyze the temperature distribution in the system and the velocity fields within the melt. mdpi.com These factors critically influence the shape of the solid-liquid interface, which is a key determinant of crystal quality. A convex or flat interface is often desired to minimize defects like dislocations. researchgate.netmdpi.com Early computational work simulated the melt flow during the Czochralski growth of GGG, analyzing how parameters like crucible and crystal rotation affect flow patterns and the resulting interface shape. scilit.com Studies have shown that changes in flow patterns can lead to interface inversion (from convex to concave) and even melting-back processes. researchgate.netscilit.com

Modern CFD simulations, often performed with software packages like Ansys-cfx or COMSOL Multiphysics, can be conducted as 2D axisymmetric models or more complex 3D analyses. mdpi.com These models help in optimizing various process parameters, including pulling rates, rotation speeds, and the design of the furnace's hot zone, to achieve stable growth conditions and high-quality crystals. mdpi.com While detailed, recent CFD studies specifically for GGG are not as widely published as for materials like silicon or β-Ga₂O₃, the fundamental principles and simulation methodologies are directly applicable. mdpi.commdpi.comresearchgate.net

Table 1. Key Parameters and Phenomena in CFD Modeling of Czochralski Crystal Growth.
CategoryParameter/PhenomenonSignificance in Simulation
Fluid DynamicsMelt Flow (Buoyancy, Forced, Marangoni)Determines heat and mass transfer to the crystal interface, affecting growth rate and stability. aps.org
Crystal Rotation RateControls forced convection, influences interface shape and boundary layer thickness. researchgate.net
Crucible Rotation RateAffects the overall flow pattern and temperature distribution in the bulk melt. researchgate.net
Heat TransferTemperature Gradients (Axial & Radial)Drives natural convection and influences thermal stress within the grown crystal. mdpi.com
Global Heat Transport (Conduction, Convection, Radiation)Models the entire furnace environment to accurately predict the thermal field at the growth interface.
Mass TransferDopant/Impurity SegregationPredicts the distribution of elements in the crystal, which is crucial for doped crystals. aps.org
Interface DynamicsSolid-Liquid Interface ShapeA primary output of simulations; a critical factor for minimizing crystal defects. researchgate.netmdpi.com
Crystal Pulling RateAffects the growth rate and the shape of the crystal-melt interface. researchgate.net

Equation of State Modeling for Gadolinium Gallium Garnet under High Pressure

The behavior of Gadolinium Gallium Garnet (GGG) under extreme pressure has been a subject of significant experimental and theoretical investigation. These studies are crucial for understanding the material's structural stability and mechanical properties in high-pressure environments. The equation of state (EOS), which describes the relationship between pressure, volume, and temperature, is a fundamental outcome of this research.

High-pressure experiments on GGG are typically conducted using a diamond-anvil cell (DAC), which allows for static compression of a sample to pressures of many gigapascals (GPa). X-ray diffraction is used in conjunction with the DAC to measure the unit-cell volume of the crystal at various pressures. The resulting pressure-volume data is then fitted to a theoretical model, most commonly the Birch-Murnaghan equation of state, to determine key elastic properties.

At ambient conditions, GGG crystallizes in the cubic garnet structure with the space group Ia3d. Experimental studies using DAC up to 25 GPa have determined the material's bulk modulus (K₀) and its first pressure derivative (K₀'). The experimental bulk modulus, which measures a substance's resistance to uniform compression, was found to be approximately 169 GPa, with a first pressure derivative of 3.6. These experimental results are in excellent agreement with ab initio calculations based on Density Functional Theory (DFT), which yielded a K₀ of 161 GPa and a K₀' of 5.4.

Under increasing pressure at room temperature, GGG remains in its garnet structure up to about 70 GPa. However, further compression leads to pressure-induced amorphization (a loss of crystalline structure) at approximately 84-86 GPa. A significant transformation occurs when GGG is compressed to 88 GPa and simultaneously laser-heated to 1500 K. This process synthesizes a new, highly incompressible high-pressure phase. This new phase is cubic and consistent with a perovskite structure, and it remains stable up to at least 180 GPa. The bulk modulus for this high-pressure phase is dramatically higher than that of the original garnet structure, with a K₀ of approximately 373 GPa (assuming a fixed K₀' of 4). This high-pressure phase is notably stiff, becoming more incompressible than diamond above 170 GPa under shock-wave loading.

Table 2. Equation of State Parameters for Gadolinium Gallium Garnet (GGG).
GGG PhaseMethodBulk Modulus (K₀) [GPa]Pressure Derivative (K₀')Pressure Range
Garnet (Ambient)Experimental (X-ray Diffraction)169 (±15)3.6 (±2.9)up to 10.2 GPa
Garnet (Ambient)Computational (Ab initio)161 (±8)5.4 (±0.6)N/A
High-Pressure Phase (Perovskite-like)Experimental (Laser-Heated DAC)373 (±5)4 (fixed)up to 180 GPa

Advanced Research on Magnetic Phenomena in Gadolinium Gallium Trioxide Systems

Paramagnetism in Gadolinium Gallium Trioxide and Related Gadolinium Oxides

This compound (Gd3Ga5O12), commonly known as gadolinium gallium garnet (GGG), is a synthetic crystalline material that exhibits paramagnetic behavior. Paramagnetism in this compound arises from the presence of gadolinium ions (Gd³⁺). The Gd³⁺ ion has a unique electronic structure with seven unpaired electrons in its 4f orbital, which results in a strong magnetic moment. When subjected to an external magnetic field, these magnetic moments tend to align with the field, leading to a temporary induced magnetism. This alignment, however, disappears once the external field is removed, a characteristic feature of paramagnetic materials.

Unlike elemental gadolinium, which is ferromagnetic at temperatures below 20°C, the oxidation of gadolinium to form gadolinium oxide alters the electronic structure and the magnetic interactions within the material. This change in the electronic environment around the gadolinium ions in the garnet crystal lattice limits the interactions that would lead to spontaneous, long-range magnetic ordering, thus favoring paramagnetism. The paramagnetic nature of gadolinium compounds, including GGG, is fundamental to their application in various technologies, most notably as contrast agents in magnetic resonance imaging (MRI).

Temperature Dependence of Magnetic Susceptibility and Effective Magnetic Moments

The magnetic susceptibility (χ) of this compound is a key parameter that quantifies its response to an applied magnetic field. For paramagnetic materials like GGG, the magnetic susceptibility is positive and its magnitude is dependent on temperature. The relationship between magnetic susceptibility and temperature for GGG follows the Curie-Weiss law, particularly at temperatures above any short-range magnetic ordering.

The temperature dependence of the in-plane magnetic susceptibility of a gadolinium-intercalated graphite (B72142) compound, which also contains Gd³⁺ ions, shows a behavior that can be fitted using the Curie-Weiss law. The susceptibility generally decreases as the temperature increases. This inverse relationship is a hallmark of paramagnetic materials. At higher temperatures, the thermal energy is sufficient to overcome the aligning effect of the external magnetic field on the individual magnetic moments of the Gd³⁺ ions, leading to a more random orientation of the moments and thus a lower magnetic susceptibility.

The effective magnetic moment (μ_eff) is a crucial property derived from the magnetic susceptibility data. For Gd³⁺ ions, which have a large spin magnetic moment due to S = 7/2, the theoretical effective magnetic moment can be calculated. Experimental measurements of the magnetic susceptibility as a function of temperature allow for the determination of the experimental effective magnetic moment, which provides insight into the magnetic state of the gadolinium ions within the crystal structure. In many gadolinium-based compounds, the experimentally determined effective magnetic moment is in close agreement with the theoretical value for the free Gd³⁺ ion.

Curie-Weiss Fitting and Arrott Plots for Magnetic Behavior Analysis

The Curie-Weiss law is a fundamental model used to describe the magnetic susceptibility of a paramagnetic material at temperatures above its Curie temperature. The law is expressed as:

χ = C / (T - θ)

where χ is the magnetic susceptibility, C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant. A Curie-Weiss fit of the experimental magnetic susceptibility data provides valuable information about the magnetic interactions in the material. A positive Weiss constant suggests ferromagnetic interactions, while a negative value indicates antiferromagnetic interactions. For gadolinium gallium garnet, the Curie-Weiss temperature is approximately -2 K, indicating weak antiferromagnetic interactions between the Gd³⁺ ions.

Arrott plots are a graphical method used to analyze the magnetic behavior of materials, particularly around a magnetic phase transition. These plots of M² versus H/M, where M is the magnetization and H is the applied magnetic field, can be used to determine the nature of the magnetic ordering. For paramagnetic materials like GGG, the Arrott plots would show a series of parallel lines at different temperatures, and the intercept with the M² axis would be negative, confirming the absence of spontaneous magnetization. The analysis of Arrott plots, along with Curie-Weiss fitting, is essential for a comprehensive understanding of the magnetic properties of this compound.

Magnetocaloric Effect (MCE) in Gadolinium Gallium Garnet

The magnetocaloric effect (MCE) is a phenomenon in which a magnetic material undergoes a change in temperature upon the application or removal of a magnetic field. Gadolinium gallium garnet (GGG) is a well-known and widely studied material for its significant magnetocaloric effect, particularly at cryogenic temperatures. The large magnetic moment of the Gd³⁺ ions and the high density of these ions in the GGG crystal structure contribute to its prominent MCE. The lack of long-range magnetic order down to very low temperatures (around 25 mK) is a key feature that makes GGG an ideal material for magnetic refrigeration applications.

The MCE in GGG is reversible and can be harnessed for cooling cycles. When a magnetic field is applied isothermally, the magnetic moments of the Gd³⁺ ions align, leading to a decrease in the magnetic entropy of the material. When the magnetic field is subsequently removed adiabatically, the magnetic moments randomize, causing the material to absorb heat from its surroundings and thus cool down.

Magnetic Entropy Change (ΔSM) and Its Determinants

The magnetic entropy change (ΔS_M) is a quantitative measure of the magnetocaloric effect. It represents the change in the magnetic entropy of a material upon the application of a magnetic field. For GGG, a significant magnetic entropy change is observed at low temperatures. For instance, at 2 K, a magnetic entropy change of approximately 45 J kg⁻¹ K⁻¹ has been reported under an applied field of 8 T. This value is comparable to or even higher than that of other rare-earth-based garnets.

The magnitude of the magnetic entropy change is determined by several factors, including the strength of the applied magnetic field, the operating temperature, and the intrinsic magnetic properties of the material. The change in magnetic entropy can be calculated from isothermal magnetization measurements using the Maxwell relation. The full magnetic entropy for GGG, which is related to the total number of available magnetic states, can be obtained in magnetic fields under 3 T. Iron doping of gadolinium gallium garnet has been shown to enhance the magnetocaloric effects of the material.

Cryogenic Magnetic Refrigeration Applications of this compound

The significant magnetocaloric effect exhibited by gadolinium gallium garnet makes it a prime candidate for cryogenic magnetic refrigeration. Magnetic refrigeration based on the MCE is an environmentally friendly and potentially more efficient alternative to traditional gas-compression refrigeration, especially at very low temperatures. GGG has been a benchmark material for magnetic refrigeration in the 4.2 K temperature regime.

Adiabatic demagnetization refrigerators (ADRs) are a type of cryogenic cooling system that utilizes magnetocaloric materials like GGG. In an ADR, the GGG is cyclically magnetized and demagnetized to achieve and maintain cryogenic temperatures. The lack of long-range magnetic ordering down to very low temperatures, chemical stability, high electrical resistance, and the high density of magnetic ions with a large magnetic moment are all features that make GGG an ideal refrigerant for ADR systems. Nanoparticles of gadolinium oxide have also shown promise for cryogenic magnetocaloric applications, exhibiting high values of magnetic entropy change at low temperatures.

Influence of Geometric Frustration on Magnetocaloric Performance

Geometric frustration in a magnetic material arises when the arrangement of magnetic ions on a crystal lattice prevents the simultaneous satisfaction of all magnetic interactions. In gadolinium gallium garnet, the Gd³⁺ ions are located on a hyperkagome lattice, which is a three-dimensional network of corner-sharing triangles. This arrangement leads to geometric frustration of the antiferromagnetic interactions between the Gd³⁺ ions.

This frustration plays a crucial role in the magnetocaloric performance of GGG. It suppresses the onset of long-range magnetic order to very low temperatures, which is a desirable characteristic for a magnetocaloric material. While a paramagnetic response is a dominant factor in enhancing the magnetocaloric effect, geometric frustration provides an additional channel for maximizing the MCE, especially at lower temperatures. The interplay between disorder and geometrical frustration has been investigated in doped GGG, revealing that substitutional disorder can drive the system towards a more perfectly frustrated state. The presence of geometric frustration in GGG contributes to its large magnetic entropy change and makes

Magnetic Ordering and Transitions in Doped Gadolinium Gallium Oxide Systems

This compound (Gd₃Ga₅O₁₂), commonly known as GGG, is a material recognized for its complex magnetic behavior, primarily characterized by geometric frustration. In its pure form, GGG does not exhibit long-range magnetic ordering at low temperatures in the absence of an external magnetic field, instead entering a spin-liquid-like state. The introduction of dopants into the GGG lattice can significantly alter its magnetic properties, influencing the delicate balance between competing magnetic interactions.

Transition from Diamagnetic to Ferromagnetic or Antiferromagnetic States

Pure Gadolinium Gallium Garnet is paramagnetic at room temperature and becomes a frustrated antiferromagnet at very low temperatures. Research into doping GGG has explored the potential to induce a transition to a more ordered magnetic state, such as ferromagnetism or a stable antiferromagnetic phase, at zero magnetic field.

Studies on Al-doped GGG, specifically Gd₃Ga₅₋ₓAlₓO₁₂, have shown that increasing the aluminum content enhances the magnitude of the antiferromagnetic (AFM) interactions. This is indicated by a more negative Curie-Weiss temperature (θ) as the Al concentration increases, shifting from -2.6 K in pure GGG to -4.0 K in Gadolinium Aluminum Garnet (GAG) arxiv.org. Despite the strengthening of these interactions, a spontaneous transition to a long-range ordered antiferromagnetic state at zero field has not been definitively observed. The system appears to remain in a frustrated state, though the nature of the short-range magnetic correlations is influenced by the dopant.

While the introduction of dopants can tune the magnetic interactions, the current body of research does not provide a clear instance of a dopant inducing a simple ferromagnetic or long-range antiferromagnetic ground state in GGG at zero field. The inherent geometric frustration of the garnet lattice presents a significant barrier to establishing such long-range order. Instead, doping appears to modify the frustrated landscape, which can be a subject of ongoing research to potentially uncover novel magnetic ground states.

Spin Correlations and Exchange Interactions in Garnet Structures

The magnetic behavior of GGG is governed by a complex interplay of exchange and dipolar interactions between the Gd³⁺ ions, which occupy a lattice of corner-sharing triangles. This geometry is a classic example of a frustrated lattice, where it is impossible to simultaneously satisfy all the antiferromagnetic interactions between neighboring spins.

In pure GGG, the dominant interactions are the antiferromagnetic exchange interactions between nearest and next-nearest neighbor Gd³⁺ ions. Neutron diffraction studies have revealed the development of short-range magnetic order, characteristic of a spin-liquid state, at low temperatures warwick.ac.uk. The application of an external magnetic field can overcome this frustration and induce long-range order with both ferromagnetic and antiferromagnetic components warwick.ac.ukarxiv.orgresearchgate.net.

The introduction of dopants can modify these spin correlations and exchange interactions. For instance, in Al-doped GGG, the substitution of smaller Al³⁺ ions for Ga³⁺ ions alters the lattice parameters and, consequently, the distances between Gd³⁺ ions. This change in interatomic distances directly affects the strength of the exchange interactions, leading to the observed increase in the magnitude of the antiferromagnetic coupling arxiv.org.

While the qualitative effect of doping on strengthening magnetic interactions has been observed, detailed quantitative studies on how different dopants specifically alter the spin correlation length and the precise values of the exchange constants (J) in the GGG garnet structure are not extensively available. The spin-spin correlation function, which describes the degree of correlation between spins at different locations, is expected to be modified by doping, potentially leading to changes in the short-range order. However, extracting precise values for these parameters in a complex, frustrated, and doped system remains a significant experimental and theoretical challenge. Understanding these modifications is crucial for designing doped GGG systems with tailored magnetic properties.

Research on Magneto-Optical Phenomena in Gadolinium Gallium Garnet

Gadolinium Gallium Garnet is a significant material in the field of magneto-optics due to its excellent transparency in the visible and near-infrared regions and its notable magneto-optical effects. These properties make it a valuable substrate for various optical devices and a subject of fundamental research.

Faraday Rotation and Verdet Constant Investigations

The Faraday effect, or Faraday rotation, is the rotation of the plane of polarization of light when it passes through a material in the presence of a magnetic field parallel to the direction of light propagation. The magnitude of this rotation is proportional to the strength of the magnetic field and the length of the material, with the proportionality constant being the Verdet constant (V).

The Verdet constant is a material-specific property that is dependent on the wavelength of light and the temperature. For GGG, the Verdet constant has been measured across various wavelengths. Doping GGG with other rare-earth elements can significantly enhance its magneto-optical properties. For example, doping terbium gallium garnet (TGG) with gadolinium has been shown to increase the Verdet constant.

Below is a table summarizing the Verdet constant of Gadolinium-doped Terbium Gallium Garnet (Gd:TGG) at different wavelengths, demonstrating the chromatic dispersion of this magneto-optical property.

Wavelength (nm)Verdet Constant (rad T⁻¹ m⁻¹)
405.0-583.0
533.0-230.1
632.0-150.3
1064.0-50.3

Data sourced from a study on Gd-doped TGG crystals wikipedia.org.

The negative sign of the Verdet constant indicates the direction of polarization rotation. The strong wavelength dependence is a critical factor in the design of magneto-optical devices such as Faraday isolators and rotators, which are essential components in laser systems and optical communication networks to protect light sources from back-reflections warwick.ac.uk. Research continues to explore new doping strategies to further enhance the Verdet constant and optimize the performance of GGG-based magneto-optical materials.

Advanced Research on Optical and Luminescent Properties of Gadolinium Gallium Trioxide Systems

Photoluminescence and Electroluminescence Studies of Gadolinium Gallium Trioxide

Photoluminescence (PL) and electroluminescence (EL) are critical phenomena for understanding the potential of this compound in lighting and display technologies. Research in this area often involves the study of the material's response to optical and electrical excitation, respectively. While extensive data on the parent compounds, gallium oxide (Ga2O3) and gadolinium oxide (Gd2O3), exists, studies on GdGaO3 leverage this foundational knowledge. Ga2O3 is known for its intrinsic UV and blue/green luminescence, which is often attributed to self-trapped excitons or defects within the crystal lattice. researchgate.netnih.gov The incorporation of gadolinium is expected to modify these properties and introduce new luminescent centers.

The luminescence of gadolinium-based materials is characterized by the electronic transitions within the Gd³⁺ ion. The excitation spectrum of materials containing Gd³⁺ typically shows a prominent band corresponding to the ⁸S₇/₂ → ⁶I₉/₂ transition and another for the ⁸S₇/₂ → ⁶P₋ transition. chalcogen.roresearchgate.net Upon excitation, a characteristic sharp emission peak is observed around 314 nm, which is assigned to the ⁶P₇/₂ → ⁸S₇/₂ transition of the Gd³⁺ ion. researchgate.net

In systems where GdGaO3 is doped with other rare-earth ions, such as Europium (Eu³⁺) or Terbium (Tb³⁺), energy transfer from the Gd³⁺ ion or the host lattice to the dopant ion can occur. chalcogen.roresearchgate.net For instance, in Eu³⁺-doped gadolinium oxide, the excitation spectrum monitored at the Eu³⁺ emission wavelength often reveals excitation lines of Gd³⁺, indicating an energy transfer process. researchgate.net The emission spectrum is then dominated by the characteristic transitions of the dopant ion. For Eu³⁺, this results in sharp emission lines in the red spectral region, with the ⁵D₀ → ⁷F₂ transition around 611-613 nm being the most prominent. researchgate.net For Tb³⁺, characteristic green emission is observed due to ⁵D₄ → ⁷F₋ (J=6, 5, 4, 3) transitions. chalcogen.ro

Table 1: Characteristic Excitation and Emission Peaks in Gadolinium-Based Oxide Systems

Ion Transition Excitation Wavelength (nm) Emission Wavelength (nm) Reference
Gd³⁺ ⁶P₇/₂ → ⁸S₇/₂ ~275 ~314 researchgate.net
Eu³⁺ ⁵D₀ → ⁷F₂ ~256 (CTB) ~611 researchgate.net
Tb³⁺ ⁵D₄ → ⁷F₅ ~276 ~543 chalcogen.ro

Doping this compound with rare-earth elements (REE) is a primary strategy for enhancing its luminescence quantum yield and for spectral tuning. aip.org The introduction of REE dopants creates localized states within the bandgap of the host material, which can act as efficient luminescence centers. aip.org This process allows for the conversion of absorbed energy (e.g., from UV light) into visible light with high efficiency.

The concentration of the dopant plays a crucial role. Initially, as the dopant concentration increases, the luminescence intensity is enhanced because the probability of energy transfer from the host to the dopant ions increases. chalcogen.ro However, beyond an optimal concentration, the luminescence intensity begins to decrease due to concentration quenching. This phenomenon occurs when the distance between dopant ions becomes small enough for non-radiative energy transfer to occur between them, dissipating the energy as heat instead of light.

Spectral tuning is achieved by selecting different dopant ions, each with its unique set of energy levels and corresponding emission wavelengths. aip.org

Europium (Eu³⁺) doping typically results in strong red luminescence. aip.org

Terbium (Tb³⁺) doping leads to green emission. aip.org

Cerium (Ce³⁺) can produce broad blue emission. aip.org

Erbium (Er³⁺) is known for its near-infrared emission. aip.org

By co-doping with multiple rare-earth ions, it is possible to achieve white light emission or other specific colors through the careful balancing of the emission intensities of the different dopants. The host lattice of GdGaO3 provides a stable environment for these dopant ions, facilitating efficient luminescence.

Doped gadolinium oxide systems can exhibit both upconversion and downconversion luminescence, processes that are highly dependent on the dopant ions and their interactions.

Upconversion (UC) is a process where lower-energy (longer wavelength) photons are converted into higher-energy (shorter wavelength) photons. This is often observed in materials doped with ions like Pr³⁺, Er³⁺, or Yb³⁺. For example, in Pr³⁺-doped gadolinium gallium garnet (GGG), blue upconversion luminescence has been observed following excitation with a longer wavelength laser (e.g., 606.9 nm). nih.gov The primary mechanisms for upconversion are Excited State Absorption (ESA) and Energy Transfer Upconversion (ETU). In ESA, a single ion absorbs a second photon from an already excited state. In ETU, an excited ion transfers its energy to a neighboring excited ion, promoting it to a higher energy level from which it can emit a higher-energy photon. nih.gov

Downconversion , also known as quantum cutting, is a process where one high-energy photon is converted into two or more lower-energy photons. This is particularly relevant for improving the efficiency of solar cells. In Eu³⁺-doped Gd₂O₃, energy transfer from the Gd³⁺ ion to two neighboring Eu³⁺ ions can lead to the emission of two visible photons for every one UV photon absorbed by the Gd³⁺ ion. This process can significantly increase the quantum efficiency of the phosphor.

UV-Vis Absorption Spectroscopy and Optical Band Gap Analysis

UV-Visible absorption spectroscopy is a fundamental technique used to determine the optical band gap of semiconductor materials like this compound. The absorption of photons with energy greater than the band gap energy excites electrons from the valence band to the conduction band. This absorption is observed as a sharp increase in absorbance at a specific wavelength, known as the absorption edge.

The region near the fundamental absorption edge provides crucial information about the electronic structure of the material. In many semiconductors, excitonic features, which are peaks or shoulders in the absorption spectrum just below the band edge, can be observed. These features arise from the formation of excitons—bound pairs of an electron and a hole—which have discrete energy levels. The analysis of these features can provide insights into the material's dielectric properties and carrier dynamics. The optical absorption edge in β-Ga₂O₃ is typically observed around 265 nm. researchgate.net

The ability to tune the optical band gap is essential for tailoring the material's properties for specific device applications. In gallium oxide systems, one effective method for band gap engineering is through alloying. For instance, creating an alloy of gallium oxide with aluminum oxide to form aluminum gallium oxide (β-(AlₓGa₁₋ₓ)₂O₃) allows for the systematic increase of the band gap with increasing aluminum content. mdpi.comarxiv.org Theoretical calculations show that the direct band gap of β-(AlₓGa₁₋ₓ)₂O₃ can be tuned from 4.69 eV (for Ga₂O₃) to 7.03 eV (for Al₂O₃). arxiv.org

Similarly, introducing gadolinium into the gallium oxide lattice to form GdGaO3 or related alloys provides a pathway to modify the electronic structure and thus the optical band gap. The precise control over the stoichiometry and crystalline structure during synthesis is key to achieving the desired band gap. Furthermore, doping can also subtly influence the band gap. For example, doping with certain transition metals can introduce energy levels within the band gap, effectively reducing it and altering the material's absorption characteristics. researchgate.net

Table 2: Reported Optical Band Gap Values for Gallium Oxide and Related Systems

Material Phase Band Gap (eV) Measurement/Calculation Method Reference
Ga₂O₃ β (monoclinic) 4.7 - 4.9 Optical Absorption wikipedia.orgmdpi.com
Ga₂O₃ α (corundum) 4.9 - 5.6 Optical Absorption/Theoretical aip.org
(AlₓGa₁₋ₓ)₂O₃ β (monoclinic) 4.69 - 7.03 Theoretical (HSE) arxiv.org

Crystal Field Effects on Optical Transitions in Doped this compound

The optical properties of this compound (GdGaO₃) can be tailored by introducing dopant ions into its crystal lattice. These dopant ions, typically transition metals or rare-earth elements, substitute the host cations (Gd³⁺ or Ga³⁺) and introduce new electronic states within the bandgap of the material. The interaction between the electrons of the dopant ion and the electric field created by the surrounding oxygen ions, known as the crystal field, plays a crucial role in determining the optical transitions and luminescent properties of the doped material.

The crystal structure of the host material dictates the symmetry and strength of the crystal field. In the case of this compound, which often crystallizes in a perovskite-like structure, the gallium ions are typically located in octahedral coordination sites, surrounded by six oxygen ions. When a dopant ion substitutes a gallium ion, its d or f orbitals, which are degenerate in a free ion, are split into different energy levels by the crystal field. The specific pattern of this splitting depends on the symmetry of the crystal field (e.g., octahedral, tetrahedral) and the nature of the dopant ion.

For instance, in the case of transition metal dopants like chromium (Cr³⁺), the five degenerate 3d orbitals split into a lower-energy t₂g triplet and a higher-energy e_g doublet in an octahedral field. The energy separation between these levels, denoted as 10Dq, is a measure of the crystal field strength. Optical transitions can then occur between these split levels, leading to characteristic absorption and emission bands in the visible and near-infrared regions. The precise energies of these transitions are sensitive to the local environment of the dopant ion, including bond lengths and angles, which can be influenced by factors such as lattice strain and the presence of defects.

Similarly, for rare-earth dopants, the crystal field splits the 4f energy levels. While the 4f electrons are better shielded from the crystal field by the outer 5s and 5p electrons compared to the d electrons of transition metals, the splitting, though smaller, is still significant enough to influence the fine structure of the absorption and emission spectra. These transitions are typically sharp and line-like.

The effect of the crystal field on the optical transitions can be investigated using techniques such as optical absorption spectroscopy, photoluminescence spectroscopy, and electron paramagnetic resonance (EPR). These studies provide valuable information about the site symmetry of the dopant ions, the strength of the crystal field, and the energy level structure of the doped material.

Dielectric Properties and Optical Constants of this compound

The dielectric properties and optical constants of this compound (GdGaO₃) are fundamental parameters that govern its behavior in optical and electronic applications. These properties are intrinsically linked to the electronic band structure and the lattice vibrations (phonons) of the material. While extensive data on the parent binary oxides, Gadolinium Oxide (Gd₂O₃) and Gallium Oxide (Ga₂O₃), is available, the properties of the ternary compound GdGaO₃ are an area of ongoing research.

Gadolinium oxide is known to have a high dielectric constant (high-k), making it a potential candidate for gate dielectric applications in microelectronics. proquest.comresearchgate.net Gallium oxide, on the other hand, is a wide-bandgap semiconductor with several polymorphs, each exhibiting distinct optical and electrical characteristics. wikipedia.org The dielectric properties of GdGaO₃ are expected to be influenced by both of its constituent oxides.

The dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), is a complex quantity that describes the response of a material to an oscillating electric field. The real part, ε₁, is related to the polarization of the material, while the imaginary part, ε₂, represents the absorption of energy. The optical constants, namely the refractive index (n) and the extinction coefficient (k), are directly related to the dielectric function.

The determination of these properties for GdGaO₃ thin films or single crystals can be carried out using techniques like spectroscopic ellipsometry. This non-destructive optical technique measures the change in polarization of light upon reflection from a sample surface, from which the dielectric function and optical constants can be extracted over a wide spectral range.

The dielectric properties of GdGaO₃ are expected to exhibit dispersion, meaning they vary with the frequency of the applied electric field. At low frequencies, both electronic and ionic polarization contribute to the dielectric constant. As the frequency increases into the infrared region, the ionic polarization can no longer follow the field, leading to a decrease in the dielectric constant. In the visible and ultraviolet regions, the dielectric response is dominated by electronic polarization.

The optical constants, n and k, determine how light propagates through the material. The refractive index influences the speed of light in the material and is a key parameter in the design of optical coatings and waveguides. The extinction coefficient is related to the absorption of light, and its spectral dependence reveals information about electronic transitions and the bandgap energy of the material.

Lorentz Oscillator Model Applications in Optical Data Analysis

The Lorentz oscillator model is a classical model used to describe the frequency-dependent dielectric function of materials, including insulators and semiconductors like this compound. byu.edumdpi.com It provides a powerful tool for analyzing experimental optical data, such as that obtained from spectroscopic ellipsometry, and for extracting fundamental material parameters.

The model treats the material as a collection of damped harmonic oscillators, where each oscillator represents a specific absorption mechanism, such as an interband electronic transition or a phonon vibration. In this classical picture, an electron is considered to be bound to a nucleus by a spring-like force. byu.edu When an external electric field is applied, it drives the electron into a forced, damped oscillation.

The equation of motion for such an oscillator can be solved to yield a complex dielectric function of the following form for each oscillator:

ε(ω) = ε_∞ + Σ [ (f_j * ω_p²) / (ω_j² - ω² - iγ_jω) ]

where:

ε_∞ is the high-frequency dielectric constant, which accounts for the contribution of electronic transitions at energies above the measured spectral range.

The summation is over all the oscillators (j).

f_j is the oscillator strength, which is proportional to the number of electrons per unit volume participating in the j-th transition.

ω_p is the plasma frequency.

ω_j is the resonant frequency of the j-th oscillator, corresponding to the energy of the absorption peak.

γ_j is the damping coefficient or broadening parameter of the j-th oscillator, which is related to the width of the absorption peak.

By fitting the Lorentz oscillator model to the experimental dielectric function data, one can determine the parameters for each oscillator: its strength, resonant frequency, and broadening. This information provides valuable insights into the electronic and vibrational properties of the material. For instance, the resonant frequencies correspond to the energies of interband transitions and phonon modes. The broadening of these features can be related to factors such as crystal quality and scattering mechanisms.

In the context of this compound, a multi-oscillator Lorentz model would be necessary to accurately describe its dielectric function over a broad spectral range. Different oscillators would be used to represent the contributions from the fundamental band-to-band transitions, as well as from infrared-active phonon modes. The successful application of this model allows for a quantitative understanding of the optical properties of GdGaO₃ and provides essential parameters for the design and simulation of optical and electronic devices based on this material.

Emerging Research Directions and Future Perspectives for Gadolinium Gallium Trioxide

Development of Gadolinium Gallium Garnet for Spintronic Devices

The field of spintronics, which utilizes the intrinsic spin of the electron in addition to its charge, promises to revolutionize information processing and storage. In this domain, Gadolinium Gallium Garnet has become an indispensable material, primarily as a substrate for the epitaxial growth of thin films with tailored magnetic properties.

Spin Wave Transport in Gadolinium Gallium Garnet Substrates and Films

Gadolinium Gallium Garnet is the preferred substrate for growing high-quality, thin films of ferrimagnetic materials like Yttrium Iron Garnet (YIG) and other rare-earth iron garnets (RIGs) such as Thulium Iron Garnet (TmIG). aps.orgresearchgate.net The primary reason for this is the excellent lattice matching between GGG and these iron garnets, which facilitates the growth of single-crystal films with low defect density and exceptionally low magnetic damping. aps.org These films are the medium in which spin waves (or their quanta, magnons) propagate, carrying information with very low energy loss.

Research has shown that the choice of substrate significantly influences the magnetic properties and, consequently, the spin-wave propagation in the overlying film. For instance, TmIG films grown on GGG substrates exhibit in-plane magnetic anisotropy, which supports the propagation of magnetostatic surface spin waves (MSSWs). researchgate.netarxiv.org In contrast, films grown on substituted GGG (sGGG) substrates, which have a slightly different lattice parameter, can induce perpendicular magnetic anisotropy (PMA), leading to the propagation of forward volume spin waves. researchgate.netarxiv.org This ability to engineer the spin wave modes by selecting the substrate is crucial for designing specific magnonic devices.

Recent studies at cryogenic temperatures have also revealed the parasitic influence of the paramagnetic GGG substrate on the magnetic behavior of the YIG film. arxiv.org The substrate's own magnetic field, or "stray field," can affect the ferromagnetic resonance of the YIG film, a factor that must be considered when designing quantum magnonic devices that operate at ultra-low temperatures. arxiv.org

Table 1: Properties of Gadolinium Gallium Garnet (GGG) Relevant to Spintronics

Property Value Significance for Spintronic Applications
Crystal Structure Cubic Provides a symmetrical template for garnet film growth. reddit.com
Lattice Parameter 1.2381 nm Excellent lattice match with YIG (1.2376 nm), enabling high-quality epitaxial growth. aps.org
Thermal Conductivity 7.4 W·m⁻¹·K⁻¹ Ensures good heat dissipation from active devices. samaterials.comsputtertargets.net
Chemical Stability High Provides a robust and inert platform for film deposition and device fabrication. samaterials.commat-mall.com

Optical Magnetic Bifunctional Materials Based on Gadolinium Gallium Oxide

Gadolinium Gallium Garnet possesses intrinsic properties that make it a subject of interest for bifunctional applications where both optical and magnetic characteristics are leveraged. GGG is optically transparent over a wide range from the near-UV (0.36 µm) to the mid-infrared (6.0 µm), a crucial feature for optical components. samaterials.comnih.gov

Magnetically, GGG exhibits complex behavior. The magnetic Gadolinium (Gd³⁺) ions are arranged on a geometrically frustrated lattice, which prevents the establishment of long-range magnetic order at temperatures down to 25 mK. warwick.ac.uk This leads to a "spin liquid" state, which is a highly correlated magnetic state without static ordering. This intrinsic magnetism, although typically weak at operating temperatures for most devices, presents research opportunities for novel magnetic phenomena. warwick.ac.uk

Furthermore, the garnet crystal structure of GGG is highly flexible for doping. By substituting gadolinium or gallium ions with other elements, its properties can be significantly engineered. For example, doping GGG with terbium (Tb³⁺) ions transforms it into an efficient scintillator material, which emits light when exposed to X-rays, demonstrating a direct coupling between optical and high-energy physics phenomena. nih.gov While GGG's primary role remains as a passive substrate, research into doping and controlling its intrinsic properties could lead to its use in more active bifunctional roles. mat-mall.com

Applications in Advanced Optical Systems

GGG's excellent optical transparency, high laser damage threshold, and mechanical stability make it a key material in the construction of various optical components. heegermaterials.com

Optical Isolators and Circulators in Fiber Optic Communications and Laser Systems

Optical isolators and circulators are critical components that protect laser sources from back reflections and manage the flow of light in optical networks. These devices rely on the nonreciprocal Faraday effect, where the plane of polarized light is rotated in a magnetic field. The core component of these devices is a magneto-optical material, typically a YIG or Bismuth-substituted Iron Garnet (BIG) film. samaterials.comaemdeposition.com

Gadolinium Gallium Garnet serves as the premier substrate for the epitaxial growth of these YIG and BIG films. heegermaterials.comaemdeposition.com Its near-perfect lattice match is essential for producing the high-quality, single-crystal films required for efficient Faraday rotation with low optical loss. samaterials.comsamaterials.com The thermal and chemical stability of GGG ensures that the devices perform reliably under various conditions. sputtertargets.netsamaterials.com Therefore, while not the active magneto-optic material itself, GGG is the fundamental platform upon which these critical components for fiber optics and laser systems are built. shalomeo.comsputtertargets.net

Research in Deep UV Photonics and UV Detectors

The field of deep ultraviolet (DUV) photonics, particularly the development of solar-blind UV detectors, requires materials with an ultra-wide bandgap (greater than 4.4 eV). nih.gov The leading candidate and the focus of extensive research for these applications is Gallium Oxide (Ga₂O₃), which has a bandgap of approximately 4.9 eV. nih.gov This property allows it to detect DUV radiation while remaining insensitive to visible light from the sun.

In contrast, Gadolinium Gallium Garnet has an optical bandgap of around 5.39-5.66 eV, which is in the UV range. nih.gov However, its primary applications are as a substrate or in scintillation, not as an active semiconductor in photodetectors. The extensive research and development of Ga₂O₃-based photodetectors, which demonstrate high responsivity and fast response times, have established it as the material of choice in this area. nih.govresearchgate.net Currently, there is no significant research indicating the use of Gadolinium Gallium Garnet as the active material for DUV photodetectors.

Investigation of Gadolinium Gallium Trioxide in High-Power Electronics and Optoelectronic Devices

The development of next-generation high-power electronic devices hinges on the use of ultra-wide-bandgap (UWBG) semiconductors. These materials can withstand much higher voltages and temperatures than conventional silicon-based electronics. The most prominent UWBG material currently under intense investigation for power electronics is Gallium Oxide (Ga₂O₃). Its high critical electric field and the availability of large-area native substrates make it a promising candidate for future high-efficiency power converters and switches.

Gadolinium Gallium Garnet is a high-quality insulator with a large bandgap. However, its electronic properties are not suitable for active roles in power switching devices, which require the ability to be controllably doped to act as a semiconductor. The research community's efforts in UWBG power electronics are therefore overwhelmingly focused on Gallium Oxide and other semiconductors like diamond or aluminum nitride, rather than on garnet crystals like GGG. While GGG substrates are used in some optoelectronic device fabrication, their role in high-power electronics is not established. shalomeo.com

Gate Dielectric Applications in MOSFET Devices

This compound, more commonly known as Gadolinium Gallium Garnet (GGG), is being explored as a high-k dielectric material for Metal-Oxide-Semiconductor (MOS) devices. The drive to replace traditional silicon dioxide gate dielectrics is fueled by the need to reduce leakage currents and increase capacitance in scaled-down semiconductor devices.

Research has demonstrated the use of dielectric films derived from Gadolinium Gallium Garnet single crystals in Metal-Insulator-Semiconductor (MIS) structures, which form the basis of MOSFETs. These films, deposited through electron-beam evaporation onto strained silicon-germanium (SiGe) layers, have shown promising electrical properties. researchgate.net Key findings from the analysis of p-Si₀.₇₄Ge₀.₂₀/Ga₂O₃(Gd₂O₃) MIS capacitors include a dielectric constant (k-value) of 12.3 and a minimum interface state density (D_it) of 4.8x10¹¹ cm⁻² eV⁻¹. researchgate.net Furthermore, a composite of gallium oxide and gadolinium oxide, Ga₂O₃(Gd₂O₃), was found to be highly effective for the surface passivation of SiGe. researchgate.net

In related research, composite gate insulators incorporating a gadolinium-gallium-oxide layer (Gd₀.₂₅Ga₀.₁₅O₀.₆) on top of a thin gallium oxide (Ga₂O₃) layer on a Gallium Arsenide (GaAs) substrate have been investigated. This stacked structure significantly reduces gate leakage current due to the larger bandgap of the gadolinium-containing layer. researchgate.net However, the inclusion of this layer was also found to introduce a higher number of oxide states. researchgate.net

Table 1: Electrical Properties of GGG-based Dielectric Films

Property Value Substrate Source
Dielectric Constant (k) 12.3 Si₀.₇₄Ge₀.₂₀ researchgate.net
Interface State Density (D_it) 4.8x10¹¹ cm⁻² eV⁻¹ Si₀.₇₄Ge₀.₂₀ researchgate.net

Phase Heterojunctions for Photodetectors and Solar Cells

The application of this compound in phase heterojunctions for photodetectors and solar cells is not extensively documented in current research literature. This field is prominently dominated by other gallium-based compounds, particularly Gallium Oxide (Ga₂O₃). swan.ac.uk Ga₂O₃ is the subject of considerable research interest as an ultrawide-bandgap semiconductor for applications in deep-ultraviolet (DUV) photodetectors and power electronics. swan.ac.uk The development of Ga₂O₃ heterojunctions is a key strategy to overcome some of its intrinsic limitations, such as the lack of p-type doping capability. swan.ac.uk Similarly, materials like Gallium Arsenide (GaAs) are well-established in research for near-infrared photodetectors and solar cells due to their direct bandgap and high charge carrier mobility. osti.govresearchgate.netresearchgate.net While GGG shares constituent elements with these materials, its specific use and performance in phase heterojunction devices for photodetection or photovoltaic energy conversion remain a niche area requiring further exploration.

Exploration of this compound in Next-Generation Memory Technologies

Research on Magnetic Bubble Memory Devices

This compound played a foundational role in the development of magnetic bubble memory, a type of non-volatile computer memory prominent in the 1970s and 1980s. In these devices, GGG was not the active memory material but served as an essential substrate. samaterials.comquora.com Its primary function was to provide a stable, non-magnetic platform for the epitaxial growth of a thin magnetic film, typically a substituted yttrium iron garnet, which would host the small magnetized areas known as "bubbles" that store bits of data. samaterials.com

The choice of GGG as a substrate was critical due to its crystallographic properties. The lattice parameter of GGG closely matches that of the magnetic garnet films used for the memory material, which is crucial for the successful growth of high-quality, single-crystal films with the required magnetic properties. samaterials.com Its well-documented optical and magnetic properties, combined with its cubic lattice structure, made it an ideal candidate for this application. quora.com

Magneto-Optical Storage Materials

This compound is a key material in the field of magneto-optical (MO) technology, primarily used for data storage. MO disks combine magnetic and optical techniques to write and read data. GGG's role in this technology is again as a superior substrate material for magneto-optical films. samaterials.comaemdeposition.com

GGG is the preferred substrate for growing thin films of magneto-optical materials like Yttrium Iron Garnet (YIG) or Bismuth-substituted Iron Garnet (BIG). aemdeposition.comsamaterials.com These films are core components in devices such as optical isolators used in optical communications and in the active layers of MO storage disks. aemdeposition.comsamaterials.com The excellent lattice match between the GGG single crystal substrate and the magnetic films ensures the successful epitaxial growth of high-quality films. aemdeposition.comsamaterials.com The magneto-optical effect within these films, supported by the stable and transparent GGG substrate, allows for the writing, reading, and erasing of data. samaterials.com

Fundamental Materials Chemistry Research and Novel Material Systems

Integration of this compound into Composite Systems

Research into novel material systems has explored the integration of gadolinium-containing garnets and oxides, including GGG, into various composites to create materials with enhanced or specialized functionalities. These composites often leverage the unique properties of gadolinium for applications beyond traditional optics and magnetics.

One area of research is in the development of scintillating materials, where powders of materials like Cerium-doped Gadolinium Gallium Aluminum Garnet (GGAG:Ce), a compound closely related to GGG, are integrated into coatings, suspensions, or other composite forms. researchgate.net This approach allows for the creation of versatile radiation detectors for medical imaging and gamma-ray spectroscopy. researchgate.net

Furthermore, gadolinium-based materials are being incorporated into ceramic- and metal-matrix composites for radiation shielding applications. frontiersin.org For example, composites such as Al-20%B₄C-5%Gd₂O₃ have been investigated for their neutron absorption capabilities. frontiersin.org The high thermal neutron cross-section of gadolinium makes it an effective additive in shielding materials. The development of Gd-containing ceramic-based composites is a significant area of research, capitalizing on the thermal stability of ceramics for potential use in nuclear reactors. frontiersin.org

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Gd₃Ga₅O₁₂
Gadolinium Gallium Garnet Gd₃Ga₅O₁₂
Silicon Germanium SiGe
Gallium Oxide Ga₂O₃
Gallium Arsenide GaAs
Yttrium Iron Garnet Y₃Fe₅O₁₂
Bismuth-substituted Iron Garnet (Bi,Y)₃(Fe,Ga)₅O₁₂
Cerium-doped Gadolinium Gallium Aluminum Garnet Gd₃(Ga,Al)₅O₁₂:Ce

Theoretical Predictions for New this compound-Based Compounds

Computational materials modeling has become a vital tool in the prediction and design of new materials, offering the potential to accelerate discovery and development at a fraction of the cost of purely experimental approaches. nih.gov These computational methods, which are becoming increasingly integrated with experimental research, allow for the prediction of material properties at the atomic and electronic level. nih.govstorion.ru Techniques such as Density Functional Theory (DFT) are employed to understand cation migration barriers, the effect of defects, and the structure of interfaces in materials like oxides. storion.ru

For this compound (GGG), these theoretical approaches offer a pathway to designing novel compounds with tailored properties. By modeling the effects of doping GGG with various elements or creating composite structures, researchers can predict the resulting electronic, optical, and magnetic characteristics. For instance, computational frameworks can simulate the introduction of defects or dopants into the GGG crystal lattice to forecast their impact on scintillator performance or ionic conductivity. This predictive power is crucial for high-throughput screening, where large classes of potential new materials based on the GGG structure can be computationally evaluated to identify promising candidates for specific applications, significantly narrowing the field for experimental validation. commm.be The development of advanced computational tools and the increasing availability of supercomputing resources are expected to play an ever-expanding role in the future of materials science, enabling the directional design of new GGG-based compounds with enhanced functionalities. storion.rucommm.be

This compound in Nuclear Detection and Scintillator Research

This compound (GGG) and related garnet structures, such as Gadolinium Aluminum Gallium Garnet (GAGG), are significant materials in the field of nuclear detection, primarily for their application as scintillators. researchgate.netepic-crystal.com Scintillators are materials that emit light upon absorbing ionizing radiation, such as gamma rays or X-rays, allowing for the detection and measurement of this radiation. berkeleynucleonics.com Cerium-doped GAGG (GAGG:Ce) is a particularly promising scintillator due to its high light yield, high density, and good energy resolution. epic-crystal.commdpi.com

These materials are valued in applications ranging from medical imaging, including Positron Emission Tomography (PET) and Computed Tomography (CT), to gamma spectroscopy and high-energy physics. berkeleynucleonics.comarxiv.org The high density and effective atomic number of GAGG make it an efficient detector for gamma rays. mdpi.com Research has focused on characterizing the performance of these scintillators, including their light output, decay time, and energy resolution, which are critical parameters for detector performance. epic-crystal.commdpi.com While GAGG has many advantages, including being non-hygroscopic and mechanically robust, it also has disadvantages such as afterglow, which can be a limitation in certain applications. mdpi.comarxiv.org

Below is a data table comparing the properties of GAGG:Ce with another common scintillator material, Thallium-doped Cesium Iodide (CsI:Tl).

PropertyGAGG:CeCsI:Tl
Density (g/cm³) 6.63 mdpi.com4.51
Light Yield (photons/MeV) 46,000 mdpi.com54,000
Decay Time (ns) 50 - 150 mdpi.com680 / 3340
Peak Emission (nm) 520550
Energy Resolution @ 662 keV ~4.9% mdpi.com~6.5%
Hygroscopic No mdpi.comYes

This table was generated based on data found in the search results. mdpi.comarxiv.org

Role of this compound in Solid Oxide Fuel Cells (SOFC) Research

Solid Oxide Fuel Cells (SOFCs) are electrochemical devices that convert chemical energy from a fuel directly into electricity at high operating temperatures. wikipedia.org A critical component of an SOFC is the electrolyte, which must be a solid oxide material with high ionic conductivity to transport oxygen ions between the cathode and anode. wikipedia.org

While materials such as yttria-stabilized zirconia (YSZ) and gadolinium-doped ceria (CGO) are commonly used electrolytes, research continues into new materials to improve performance and lower operating temperatures. wikipedia.orgresearchgate.net The investigation of gadolinium-based oxides is a significant area of this research due to their potential for high ionic conductivity. scispace.com For instance, studies on Gadolinium (III) Oxide (Gd₂O₃) have explored its conductive properties in various atmospheres, revealing proton conductivity which is essential for certain types of fuel cells. scispace.com

Although direct and extensive research on the use of this compound (GGG) specifically as an SOFC component is not widely reported in the provided sources, its constituent elements are central to SOFC materials research. Lanthanum gallate-based materials, for example, are known for their high ionic conductivity. researchgate.net Given that GGG is a stable oxide containing both gadolinium and gallium, it represents a candidate for theoretical and experimental investigation. Computational modeling could be employed to predict the ionic conductivity of doped or modified GGG structures, assessing its potential as a novel electrolyte or electrode material for next-generation SOFCs. storion.ru The primary challenge would be to achieve high ionic conductivity while maintaining chemical and mechanical stability at the high operating temperatures characteristic of SOFCs. wikipedia.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity Gd₃Ga₅O₁₂ crystals, and how are they characterized?

  • Answer : The Czochralski method is the primary technique for growing GGG single crystals, achieving diameters up to 3 inches with a [111] growth orientation . Key parameters include controlled oxygen atmosphere, precise temperature gradients (~2003 K melting point), and slow pulling rates to minimize defects. Post-synthesis, characterization involves X-ray diffraction (XRD) to confirm cubic garnet structure, scanning electron microscopy (SEM) for surface morphology, and energy-dispersive X-ray spectroscopy (EDS) for stoichiometric validation. Density measurements (7.02 g/cm³) and thermal expansion analysis (8.2 × 10⁻⁶ K⁻¹) are critical for assessing crystal quality .

Q. What are the key physical properties of GGG relevant to materials science research?

  • Answer : GGG exhibits a cubic crystal structure (space group Ia3d), high thermal stability (melting point ~2003 K), and low dielectric loss (tan δ = 0.15 at 77 K, 10 GHz). Its thermal expansion coefficient (8.2 × 10⁻⁶ K⁻¹) and hardness (6.5 Mohs) make it suitable for laser host matrices and substrates for epitaxial growth. Researchers should prioritize measuring these properties using differential scanning calorimetry (DSC), thermal gravimetric analysis (TGA), and nanoindentation .

Q. How is GGG applied in advanced optical and magnetic materials?

  • Answer : GGG serves as a host lattice for rare-earth dopants (e.g., Nd³⁺, Yb³⁺) in solid-state lasers due to its broad transparency range and compatibility with high-energy radiation. In magnetism, its garnet structure supports spinel-type magnetic ordering, studied via magnetometry and neutron diffraction. For phosphor applications, photoluminescence (PL) spectroscopy quantifies emission efficiency under UV excitation .

Advanced Research Questions

Q. What experimental challenges arise in minimizing defects during Czochralski growth of GGG, and how can they be addressed?

  • Answer : Defects such as dislocations, inclusions, and oxygen vacancies are common due to thermal stress and incongruent melting. Strategies include:

  • Optimizing temperature gradients using finite element modeling (FEM) simulations.
  • Post-growth annealing in oxygen to reduce vacancy concentrations.
  • Advanced characterization via high-resolution transmission electron microscopy (HRTEM) and positron annihilation spectroscopy to identify defect types .

Q. How do polymorphic variations in gallium oxide precursors influence GGG synthesis and properties?

  • Answer : Gallium trioxide (Ga₂O₃) exists in α, β, and γ phases, each with distinct reactivity. β-Ga₂O₃ (monoclinic) requires higher calcination temperatures (~1200°C) for GGG formation, potentially introducing residual stress. In contrast, α-Ga₂O³ (corundum structure) reacts more readily with Gd₂O₃ but may form secondary phases. Researchers should use in-situ XRD during synthesis to monitor phase evolution and employ Rietveld refinement for quantitative phase analysis .

Q. How can researchers resolve contradictions in reported dielectric properties of GGG across studies?

  • Answer : Discrepancies in dielectric constant (ε ≈ 30–40) and loss tangent often stem from impurity levels (e.g., Fe³⁺ contamination) or measurement frequency ranges. Methodological solutions include:

  • Ultra-high-purity precursors (≥99.99%) for synthesis.
  • Impedance spectroscopy across broad frequency (1 Hz–10 GHz) and temperature (77–300 K) ranges.
  • Comparative studies using single-crystal vs. polycrystalline samples to isolate grain boundary effects .

Q. What computational approaches are suitable for modeling GGG’s electronic structure and dopant interactions?

  • Answer : Density functional theory (DFT) with Hubbard-U corrections (e.g., GGA+U) accurately models Gd 4f-electron localization and bandgap tuning by dopants. Molecular dynamics (MD) simulations predict thermal expansion behavior and phase stability under stress. For magnetic properties, Monte Carlo simulations of spin interactions in the garnet lattice are recommended .

Methodological Guidelines

  • Data Collection : Use high-purity Gd₂O₃ (≥99.99%) and Ga₂O₃ to minimize impurities. Document synthesis parameters (e.g., atmosphere, heating rates) meticulously for reproducibility .
  • Conflict Resolution : When encountering contradictory data, cross-validate results using multiple techniques (e.g., XRD + Raman spectroscopy) and consult phase diagrams for Gd-Ga-O systems .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail transparency and data archiving in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.